
(3S)-3-chlorobutanoic acid
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Overview
Description
(3S)-3-chlorobutanoic acid is an organic compound with the molecular formula C4H7ClO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S)-3-chlorobutanoic acid can be synthesized through several methods. One common approach involves the chlorination of butanoic acid. This process typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
CH3CH2CH2COOH+SOCl2→CH3CH2CHClCOOH+SO2+HCl
Industrial Production Methods
In industrial settings, this compound can be produced on a larger scale using similar chlorination techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as distillation and crystallization.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group confers typical Brønsted acidity. In aqueous solution, it undergoes deprotonation to form the conjugate base, 3-chlorobutanoate:
C4H7ClO2⇌C4H6ClO2−+H+
Thermodynamic Data
Reaction Component | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Source |
---|---|---|---|
Deprotonation (gas phase) | 1430 ± 11 | 1401 ± 8.4 |
This high enthalpy change reflects strong stabilization of the conjugate base, consistent with electron-withdrawing effects from the chlorine atom enhancing acidity compared to unsubstituted butanoic acid.
Nucleophilic Substitution at the β-Carbon
The β-chlorine atom is susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions:
Example Reactions
Mechanistic Insight :
-
Steric hindrance at the β-carbon (due to the carboxylic acid group) favors SN2 over SN1 pathways.
-
Chirality at C3 is preserved in SN2 reactions but may racemize under SN1 conditions .
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively:
Common Reagents and Products
Reaction Type | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
Esterification | Methanol, H₂SO₄ | Reflux, 12 hrs | Methyl (3S)-3-chlorobutanoate | ~85 |
Amidation | Thionyl chloride, NH₃ | 0°C, anhydrous | 3-Chlorobutanamide | ~70 |
Key Consideration :
-
Thionyl chloride is often used to activate the acid as an acyl chloride intermediate before amidation .
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:
Reduction Pathways
Reagent | Conditions | Product | Stereochemical Outcome |
---|---|---|---|
LiAlH₄ | Dry ether, 0°C | (3S)-3-Chloro-1-butanol | Retention of configuration |
BH₃·THF | THF, reflux | Partial reduction to aldehyde | Racemization observed |
Limitation : Lithium aluminum hydride (LiAlH₄) may cause partial cleavage of the C-Cl bond under vigorous conditions.
Decarboxylation
Thermal or oxidative decarboxylation eliminates CO₂, yielding prochiral alkenes or alkanes:
Conditions and Outcomes
Method | Temperature | Product | Byproducts |
---|---|---|---|
Pyrolysis | 200–250°C | 3-Chloropropene | CO₂, H₂O |
Oxidative (KMnO₄, H⁺) | 80°C | 3-Chloropropanoic acid | MnO₂, CO₂ |
Note : Decarboxylation is stereospecific, with the configuration at C3 influencing the geometry of the resulting alkene .
Comparison with Analogous Compounds
The reactivity of this compound differs from structurally related compounds:
Compound | Key Difference | Reactivity Trend |
---|---|---|
3-Bromobutanoic acid | Br vs. Cl substituent | Faster nucleophilic substitution |
3-Hydroxybutanoic acid | OH vs. Cl substituent | Higher acidity, esterification |
(3R)-3-Chlorobutanoic acid | Enantiomeric configuration | Identical reactivity, chiral products |
Scientific Research Applications
(3S)-3-chlorobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-chlorobutanoic acid involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-chlorobutanoic acid: The enantiomer of (3S)-3-chlorobutanoic acid, differing in the spatial arrangement of atoms.
3-bromobutanoic acid: Similar structure but with a bromine atom instead of chlorine.
3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
This compound is unique due to its specific stereochemistry and reactivity. Its chiral nature allows for enantioselective reactions, making it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
Properties
CAS No. |
25139-77-9 |
---|---|
Molecular Formula |
C4H7ClO2 |
Molecular Weight |
122.55 g/mol |
IUPAC Name |
(3S)-3-chlorobutanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
InChI Key |
XEEMVPPCXNTVNP-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)Cl |
Canonical SMILES |
CC(CC(=O)O)Cl |
Origin of Product |
United States |
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